1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl-
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Overview
Description
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide: A simpler analog with similar biological activities.
5-Methyl-1-(1-naphthalenyl)-N-phenyl-1H-1,2,3-triazole: A closely related compound with slight structural differences.
N-Phenyl-1H-1,2,3-triazole-4-carboxamide: Another analog with comparable properties.
Uniqueness
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
70292-11-4 |
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Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-methyl-1-naphthalen-1-yl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-19(20(25)21-16-10-3-2-4-11-16)22-23-24(14)18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,21,25) |
InChI Key |
SQZQDLLEACUBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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